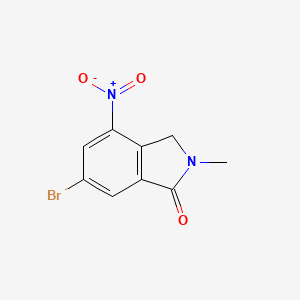
Sodium4-(trifluoromethyl)-1,3-oxazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate is a chemical compound that features a trifluoromethyl group attached to an oxazole ringThe trifluoromethyl group is known for enhancing the stability, lipophilicity, and bioavailability of compounds, making it a valuable functional group in drug design and other applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of 1,1-trifluoro-4-amino-3-butene-2-ketone with 3-methoxy methyl acrylate under alkaline conditions to form an intermediate, which then undergoes cyclization and hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve scalable and cost-effective processes. The use of readily available and inexpensive reagents, along with mild reaction conditions, makes the synthesis suitable for large-scale production. For example, the use of sodium trifluoromethanesulfinate (CF3SO2Na) as a trifluoromethylating agent is a common approach due to its stability and low toxicity .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while substitution can introduce various substituents into the oxazole ring .
Wissenschaftliche Forschungsanwendungen
Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its stability and bioavailability.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation
Wirkmechanismus
The mechanism of action of Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its binding affinity and selectivity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit specific enzymes or receptors involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
Sodium trifluoromethanesulfinate (CF3SO2Na): Used as a trifluoromethylating agent in organic synthesis.
Trifluoromethyltrimethylsilane (CF3SiMe3): Another reagent for introducing trifluoromethyl groups into organic molecules.
Trifluoroiodomethane (CF3I): Used in aromatic coupling reactions and other trifluoromethylation processes .
Uniqueness: Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate stands out due to its unique combination of an oxazole ring and a trifluoromethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its stability, lipophilicity, and bioavailability are enhanced compared to other similar compounds, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C5HF3NNaO3 |
|---|---|
Molekulargewicht |
203.05 g/mol |
IUPAC-Name |
sodium;4-(trifluoromethyl)-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C5H2F3NO3.Na/c6-5(7,8)2-1-12-3(9-2)4(10)11;/h1H,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
KNUFQDJZRGIFJU-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(N=C(O1)C(=O)[O-])C(F)(F)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



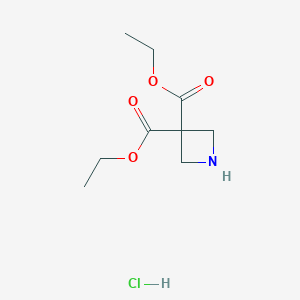



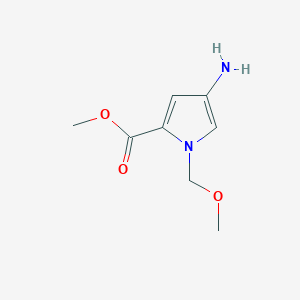
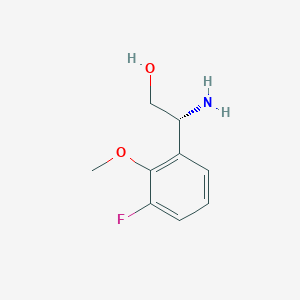

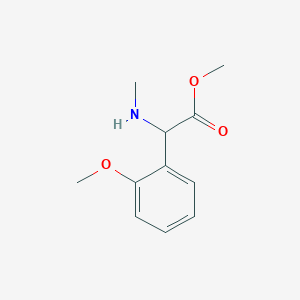

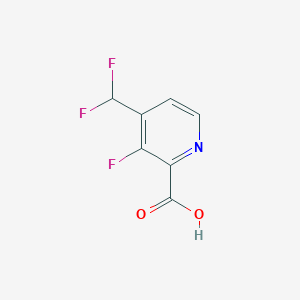
![4-Chloro-6-ethynylbenzo[d][1,3]dioxole](/img/structure/B13519624.png)
![rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans](/img/structure/B13519625.png)
